molecular formula C25H24ClN3O4 B2420581 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 921564-43-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2420581
CAS No.: 921564-43-4
M. Wt: 465.93
InChI Key: HCRFHMVCZZVIQX-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24ClN3O4 and its molecular weight is 465.93. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4/c1-5-12-29-19-11-10-16(13-20(19)32-14-25(3,4)24(29)31)27-23(30)21-15(2)33-28-22(21)17-8-6-7-9-18(17)26/h5-11,13H,1,12,14H2,2-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRFHMVCZZVIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)N(C(=O)C(CO4)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H28N2O5S
  • Molecular Weight : 444.55 g/mol
  • IUPAC Name : this compound

Anticonvulsant Activity

Research indicates that derivatives of similar structures exhibit anticonvulsant properties. For instance, compounds with triazole nuclei have shown significant activity against seizures in various models. The mechanism often involves modulation of sodium channels and GABA receptors .

  • Sodium Channel Modulation : Compounds structurally related to the target compound have demonstrated binding affinity to voltage-gated sodium channels (VGSCs), similar to established anticonvulsants like phenytoin and carbamazepine .
  • GABA Receptor Interaction : Some studies suggest that these compounds can influence GABAergic activity through non-benzodiazepine sites, enhancing inhibitory neurotransmission which is crucial for seizure control .

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating various isoxazole derivatives, one compound exhibited an effective dose (ED50) of 15.2 mg/kg in the PTZ model of seizures . This suggests that modifications to the isoxazole structure can enhance biological activity.
  • Comparative Analysis : A comparative study on similar compounds indicated that modifications in the alkyl chain significantly affected their anticonvulsant efficacy and toxicity profiles. For example, one derivative showed a protective index (PI) greater than 24 in the maximal electroshock (MES) model .

Data Table

Compound NameMolecular StructureED50 (mg/kg)PI ValueMechanism
Compound AStructure A15.2>24VGSC & GABA modulation
Compound BStructure B28.96.0VGSC binding
Target CompoundStructure CTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves (i) constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted aminophenols, (ii) introducing the allyl group under controlled alkylation conditions, and (iii) coupling the isoxazole-4-carboxamide moiety via amide bond formation. Critical steps include inert atmosphere use (N₂/Ar) to prevent oxidation and chromatography (e.g., flash or HPLC) for purification. Structural confirmation requires ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR identifies allyl protons (δ 5.0–6.0 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms the oxazepine carbonyl (δ ~170 ppm) and isoxazole carbons (δ ~160–165 ppm) .
  • Mass Spectrometry : HRMS with ESI+ or MALDI-TOF validates molecular weight (±0.001 Da tolerance) .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar analogs (e.g., trifluoromethyl-substituted derivatives) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of the oxazepine core?

  • Methodology :

  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/dioxane to reduce side reactions .
  • Catalysis : Employ Pd(0) catalysts for allylation steps to enhance regioselectivity .
  • Kinetic analysis : Use in-situ IR or LC-MS to monitor intermediates and adjust reaction times .

Q. What strategies resolve contradictions in solubility data reported across studies?

  • Methodology :

  • Experimental determination : Use shake-flask methods with UV/Vis detection in solvents (e.g., DMSO, ethanol) at 25°C. Note that substituents (e.g., allyl vs. ethyl groups) significantly affect solubility .
  • Computational modeling : Predict logP values via QSPR models (e.g., Molinspiration) to cross-validate experimental data .

Q. How can molecular docking studies elucidate target interactions for this compound?

  • Methodology :

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., trifluoromethylbenzamide derivatives) .
  • Docking protocols : Use AutoDock Vina with flexible ligand sampling and MM-GBSA scoring to assess binding affinity. Validate with mutagenesis studies on key residues (e.g., ATP-binding pocket residues) .

Q. What mechanistic insights explain unexpected reactivity in the isoxazole coupling step?

  • Methodology :

  • Isotopic labeling : Track ¹⁵N-labeled intermediates via NMR to identify competing pathways (e.g., nitrene formation) .
  • DFT calculations : Model transition states to predict regioselectivity in carboxamide bond formation .

Notes

  • Structural variations (e.g., allyl vs. isobutyl groups) critically influence reactivity and bioactivity; cross-reference analogs for context .
  • Advanced methodologies (e.g., kinetic analysis, docking) require validation via orthogonal techniques to mitigate data conflicts .

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